molecular formula C7H11BrN4 B13310794 {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13310794
M. Wt: 231.09 g/mol
InChI Key: NEDOFKWKKZWIHQ-UHFFFAOYSA-N
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Description

{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by bromination and subsequent functionalization with a methanamine group. The general synthetic route can be summarized as follows:

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The pyrazolo[1,5-a]pyrimidine core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Functionalization with Methanamine: The brominated intermediate is reacted with methanamine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11BrN4

Molecular Weight

231.09 g/mol

IUPAC Name

(3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C7H11BrN4/c8-6-4-11-12-5(3-9)1-2-10-7(6)12/h4-5,10H,1-3,9H2

InChI Key

NEDOFKWKKZWIHQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=NN2C1CN)Br

Origin of Product

United States

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